1-benzyl-N-isopropyl-3-methylpiperidin-3-amine
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Overview
Description
1-benzyl-N-isopropyl-3-methylpiperidin-3-amine is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidine derivatives are often used as building blocks in the synthesis of pharmaceuticals due to their versatile chemical properties .
Preparation Methods
The synthesis of 1-benzyl-N-isopropyl-3-methylpiperidin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with isopropylamine and a suitable aldehyde or ketone, followed by cyclization to form the piperidine ring . Industrial production methods often employ catalytic hydrogenation and other advanced techniques to ensure high yield and purity .
Chemical Reactions Analysis
1-benzyl-N-isopropyl-3-methylpiperidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Scientific Research Applications
1-benzyl-N-isopropyl-3-methylpiperidin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-benzyl-N-isopropyl-3-methylpiperidin-3-amine involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is known to affect neurotransmitter systems and other cellular processes .
Comparison with Similar Compounds
1-benzyl-N-isopropyl-3-methylpiperidin-3-amine can be compared with other piperidine derivatives such as:
1-benzyl-N-methylpiperidin-3-amine: Similar in structure but with a methyl group instead of an isopropyl group.
1-benzyl-3-methylpiperidin-3-amine: Lacks the N-isopropyl substitution.
N-isopropyl-3-methylpiperidin-3-amine: Lacks the benzyl substitution.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H26N2 |
---|---|
Molecular Weight |
246.39 g/mol |
IUPAC Name |
1-benzyl-3-methyl-N-propan-2-ylpiperidin-3-amine |
InChI |
InChI=1S/C16H26N2/c1-14(2)17-16(3)10-7-11-18(13-16)12-15-8-5-4-6-9-15/h4-6,8-9,14,17H,7,10-13H2,1-3H3 |
InChI Key |
KFUDCLOABVGPLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1(CCCN(C1)CC2=CC=CC=C2)C |
Origin of Product |
United States |
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